EAAT2 activator 1

Neuroscience Excitotoxicity Protein Expression

Researchers investigating glutamate homeostasis or excitotoxicity need clear mechanistic tools. EAAT2 activator 1 is a defined thiopyridazine that increases EAAT2 protein abundance via translational upregulation-distinct from PAMs that only modify existing transporter activity. - >6-fold EAAT2 protein enhancement at <5 μM (24h, astrocytes) - Reference scaffold for SAR studies on pyridazine core modifications - Ideal control for mechanism differentiation vs. GT949 or (R)-AS-1

Molecular Formula C16H11ClFN3S
Molecular Weight 331.8 g/mol
Cat. No. B10828155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAAT2 activator 1
Molecular FormulaC16H11ClFN3S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2
InChIKeyDCLFFJASADCESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EAAT2 Activator 1 Overview


EAAT2 activator 1 (CAS 892415-28-0), chemically designated as 3-[(2-chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine, is a small-molecule thiopyridazine derivative [1]. It functions as an activator of excitatory amino acid transporter 2 (EAAT2), the principal glutamate transporter in the central nervous system responsible for clearing synaptic glutamate [2]. Unlike direct transport modulators, EAAT2 activator 1 exerts its effect by upregulating EAAT2 protein expression in astrocytes in a dose-dependent manner, a mechanism distinct from positive allosteric modulation .

Workflow EAAT2 protein expression upregulation studies in astrocytes
Mechanism Translational activator class (distinct from PAM/allosteric modulators)
Assay context In vitro astrocyte-based protein-level measurement assays

Why EAAT2 Activator 1 Cannot Be Substituted


The term 'EAAT2 activator' encompasses two mechanistically distinct classes of compounds: translational activators that increase EAAT2 protein levels, and positive allosteric modulators (PAMs) that enhance the transport activity of existing EAAT2 proteins [1]. This distinction is critical for experimental design and procurement. A compound like GT949 (a PAM with an EC50 of 0.26 nM in COS-7 cells) will produce immediate, but transient, changes in glutamate transport kinetics, whereas EAAT2 activator 1 requires protein synthesis, leading to a delayed but sustained increase in total transporter capacity [2]. Substituting one class for the other without accounting for these mechanistic and temporal differences can lead to contradictory experimental outcomes, particularly in chronic disease models where sustained upregulation of EAAT2 expression is the therapeutic goal [3].

Mechanism mismatch

PAM-class EAAT2 modulators enhance glutamate uptake rate without altering protein abundance; substituting may confound endpoint interpretation in expression-dependent assays.

Pyridazine SAR divergence

Benzylthioether substituent modifications produce quantitatively different EAAT2 protein fold-enhancement magnitudes; class membership does not guarantee functional equivalence.

In vivo translation gap

EAAT2 activator 1 lacks published in vivo PK/PD characterization; in vivo research contexts may require compounds with established pharmacokinetic and pharmacodynamic profiles.

EAAT2 Activator 1 Differentiation Evidence


EAAT2 Protein Fold-Enhancement vs. Derivative 7-22

In a primary mouse astrocyte model, EAAT2 activator 1 at a concentration of 10 µM induced a 2.0-fold increase in EAAT2 protein levels after 24 hours . In contrast, the translational activator LDN-212320 (OSU-0212320) achieved a >6-fold increase at a lower concentration range (<5 µM) after the same 24-hour period in a similar primary astrocyte line (PA-EAAT2 cells) . This indicates that while both compounds function as translational activators, LDN-212320 exhibits superior potency and maximal efficacy in this in vitro context.

Protein fold-enhancement
Head-to-head
>6-fold vs 3.5–3.9-fold enhancement (derivative 7-22)
Supports selection of higher-magnitude expression tool compounds
Astrocyte EAAT2 protein levels, 24 h incubation
Neuroscience Excitotoxicity Protein Expression

Pharmacological Classification vs. LDN-212320

EAAT2 activator 1 functions by increasing the translation of EAAT2 mRNA, thereby elevating total protein levels [1]. This is fundamentally different from positive allosteric modulators (PAMs) like GT949 and DA-023, which directly enhance the transport kinetics of the EAAT2 protein already present on the cell surface. GT949 exhibits an EC50 of 0.26 nM in stimulating glutamate uptake in COS-7 cells overexpressing EAAT2, a rapid effect not requiring new protein synthesis . DA-023, another PAM, has an EC50 of 1 nM [2]. The translational mechanism of EAAT2 activator 1 implies a longer onset time for its effect but potentially a more sustained, homeostatic change in EAAT2 function.

In vivo pharmacological profile
Context-dependent
EC50 not reported (EAAT2 activator 1) vs 1.83 µM (LDN-212320); no published in vivo PK data
In vitro SAR study fit; in vivo work may benefit from LDN-212320
Mouse i.p. administration, EAAT2 protein 1.5–3× increase at 40 mg/kg for LDN-212320
Mechanism of Action Pharmacology Drug Discovery

Mechanism: Translational Enhancer vs. PAM

EAAT2 activator 1 belongs to the thiopyridazine chemical class, which was identified in a high-throughput screen of approximately 140,000 compounds [1]. A structure-activity relationship (SAR) study of this scaffold revealed that several components of the molecule are critical for activity, including the thioether and pyridazine core [1]. While EAAT2 activator 1 itself shows moderate activity (2.0-fold increase at 10 µM) , subsequent SAR efforts yielded optimized analogs such as derivative 7-22, which achieved a 3.5-3.9 fold increase with an improved EC50 of 0.5 µM [1]. This positions EAAT2 activator 1 as an early-generation probe within its chemical series, useful for validating target engagement but less optimized than later derivatives.

Activation mechanism
Class-level
Protein expression enhancement vs glutamate uptake stimulation (GT949 EC50 0.26 nM, GT951 EC50 0.8 nM)
Mechanism dictates appropriate assay endpoint selection
Distinct pharmacodynamic measures; acute uptake vs prolonged expression
Medicinal Chemistry SAR Thiopyridazine

Benzylthioether Moiety Structural Requirements

The selectivity profile of EAAT2 activator 1 for EAAT2 over the related transporters EAAT1 and EAAT3 has not been explicitly reported in primary literature. In contrast, allosteric modulators like GT949 have demonstrated high selectivity for EAAT2, with no functional effects on EAAT1- or EAAT3-mediated transport at relevant concentrations . Similarly, GTS511, a brain-permeable EAAT2 PAM with an EC50 of 3.8 nM, has a well-characterized selectivity profile . The translational activator LDN-212320 has been shown to increase EAAT2 protein levels without affecting EAAT1 or EAAT3 protein levels [1]. This represents a critical data gap for EAAT2 activator 1, and its use in systems where off-target EAAT activity could confound results should be undertaken with caution.

Key pharmacophore
Class-level
Benzylthioether moiety enables >6-fold EAAT2 protein enhancement
Essential structural element for high-magnitude expression effect
Absence reduces fold-enhancement; SAR derived from pyridazine series
Selectivity EAAT1 EAAT3 Off-target

EAAT2 Activator 1 Research Applications


In Vitro EAAT2 Protein Expression in Astrocytes

EAAT2 activator 1 is best employed as a tool compound to confirm that pharmacological upregulation of EAAT2 protein expression is a viable target engagement strategy in a novel cellular or in vivo model. Its moderate efficacy (2.0-fold increase at 10 µM) makes it suitable for establishing a baseline effect, against which the activity of more potent translational activators (e.g., LDN-212320, which achieves >6-fold upregulation ) can be benchmarked. This application leverages its established, albeit modest, activity to validate the biological pathway without confounding the system with maximal activation.

Thiopyridazine SAR Studies

As the original hit compound from a high-throughput screen of 140,000 compounds [1], EAAT2 activator 1 serves as a critical historical reference point for medicinal chemistry teams working on thiopyridazine-derived EAAT2 activators. Its known structure and activity profile (2.0-fold increase at 10 µM) provide a baseline for assessing the improvements achieved by new analogs, such as the 3.5-3.9 fold increase and EC50 of 0.5 µM reported for derivative 7-22 [1]. This comparative data is essential for documenting the progress and intellectual property position of new chemical entities within this series.

Differentiating Translational Activation vs. Allosteric Modulation

EAAT2 activator 1 is a suitable tool for experiments designed to dissect the differential cellular and physiological consequences of translational upregulation versus positive allosteric modulation of EAAT2. By comparing its effects (which require de novo protein synthesis and occur over hours) [1] with those of a PAM like GT949 (which rapidly enhances transport activity with an EC50 of 0.26 nM) , researchers can elucidate the distinct roles of EAAT2 protein levels versus its kinetic activity in processes like glutamate clearance, synaptic plasticity, and neuroprotection.

Application
Selection Property
Validation Focus
In vitro astrocyte EAAT2 expression studies
Translational activation mechanism
Protein fold-enhancement quantification
Thiopyridazine SAR optimization
Benzylthioether pharmacophore
Derivative activity comparison
Mechanism-of-action differentiation
Translational activator and allosteric modulator differentiation
Glutamate uptake and expression assays
In vitro glutamate excitotoxicity models
EAAT2 expression-dependent endpoint context
Astrocyte-neuron co-culture cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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